4-methyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-METHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine and pyridazine moiety. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
4-METHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-METHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological properties.
Piperidine Derivatives: These compounds contain the piperidine moiety and are widely used in medicinal chemistry
Uniqueness
4-METHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C22H24N4O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-10-20(11-9-17)29(27,28)25-19-7-5-6-18(16-19)21-12-13-22(24-23-21)26-14-3-2-4-15-26/h5-13,16,25H,2-4,14-15H2,1H3 |
InChI Key |
LZVFNFZUADEUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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